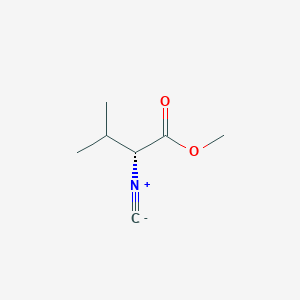
Methyl (2R)-2-isocyano-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-isocyano-3-methylbutanoate is an organic compound with a unique structure that includes an isocyano group attached to a chiral center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-isocyano-3-methylbutanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method is the reaction of (2R)-2-amino-3-methylbutanoic acid with methyl chloroformate to form the corresponding carbamate, which is then dehydrated to yield the isocyano compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Methyl (2R)-2-isocyano-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Structure
Methyl (2R)-2-isocyano-3-methylbutanoate has the molecular formula C7H11NO2 and is characterized by the presence of an isocyanide functional group. The compound's structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.
Medicinal Chemistry
This compound has been investigated for its potential use in drug development. The isocyanide group is known for its reactivity in forming various heterocycles, which are often found in biologically active compounds.
Case Study: Synthesis of Heterocycles
In a study published by Sigma-Aldrich, researchers utilized this compound as a precursor for synthesizing complex heterocyclic compounds. The reactions demonstrated high yields and selectivity, indicating the compound's utility in medicinal chemistry for developing new pharmaceuticals .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic addition and cycloaddition, makes it an essential component in constructing complex organic molecules.
Applications:
- Nucleophilic Reactions : this compound can react with nucleophiles to form amines and other derivatives.
- Cycloaddition Reactions : It participates in cycloaddition reactions to create cyclic structures that are critical in many organic compounds.
Materials Science
Recent advancements have highlighted the role of this compound in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A research project focused on utilizing this compound to create novel polymeric materials with enhanced properties. The study indicated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability .
Agrochemicals
The compound has also been explored for applications in agrochemicals, particularly as a precursor for synthesizing pesticides and herbicides.
Insights:
Research indicates that derivatives of this compound exhibit biological activity against specific pests, suggesting potential use in agricultural formulations .
Analytical Chemistry
This compound can be employed as a reagent in analytical chemistry for detecting amines and other functional groups due to its unique reactivity profile.
作用機序
The mechanism of action of Methyl (2R)-2-isocyano-3-methylbutanoate involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme inhibition and protein modification .
類似化合物との比較
Methyl (2S)-2-isocyano-3-methylbutanoate: The enantiomer of the compound, which may have different biological activities.
Ethyl (2R)-2-isocyano-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2-isocyano-3-ethylbutanoate: A compound with a different alkyl group on the chiral center.
Uniqueness: Methyl (2R)-2-isocyano-3-methylbutanoate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity compared to its analogs .
特性
IUPAC Name |
methyl (2R)-2-isocyano-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFMTYQJNZRLN-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













